molecular formula C9H12N2O2S B1654090 2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide CAS No. 210046-95-0

2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide

Cat. No.: B1654090
CAS No.: 210046-95-0
M. Wt: 212.27
InChI Key: ZQCQDGZDUZMHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide is a heterocyclic compound that contains a thiadiazine ring with a phenyl group attached

Chemical Reactions Analysis

2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The phenyl group and other substituents on the thiadiazine ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique properties, such as conductivity or catalytic activity.

    Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its potential therapeutic effects.

Comparison with Similar Compounds

2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide can be compared to other thiadiazine derivatives, such as 1,2,4-benzothiadiazine-1,1-dioxide . While both compounds share a thiadiazine ring structure, this compound has a unique phenyl group attached, which can influence its chemical reactivity and biological activity. Other similar compounds include 1,2,4-thiadiazinane 1,1-dioxides, which have different substituents on the thiadiazine ring and exhibit distinct properties and applications .

By understanding the unique features and applications of this compound, researchers can explore its potential in various scientific fields and develop new compounds with improved properties.

Properties

IUPAC Name

2-phenyl-1,2,6-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-14(13)10-7-4-8-11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCQDGZDUZMHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNS(=O)(=O)N(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20781243
Record name 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210046-95-0
Record name 2-Phenyl-1lambda~6~,2,6-thiadiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 2
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 3
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 4
Reactant of Route 4
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 5
Reactant of Route 5
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide
Reactant of Route 6
2-Phenyl-1,2,6-thiadiazinane 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.